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Compound of Interest

Compound Name: Formononetin-D3

Cat. No.: B12403468

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and synthetic
methodologies related to Formononetin-D3, a deuterated analog of the naturally occurring
isoflavone, Formononetin. This document is intended to serve as a comprehensive resource for
professionals in research and drug development.

Chemical Properties of Formononetin and its
Deuterated Analog

Formononetin (7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one) is a phytoestrogen
found in various plants, including red clover. Its deuterated isotopologue, Formononetin-D3, is
a valuable tool in metabolic and pharmacokinetic studies, often used as an internal standard for
guantitative analysis. The key chemical properties of both compounds are summarized below.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b12403468?utm_src=pdf-interest
https://www.benchchem.com/product/b12403468?utm_src=pdf-body
https://www.benchchem.com/product/b12403468?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Formononetin Formononetin-D3
Molecular Formula C16H1204 C16HoD304
Molecular Weight 268.26 g/mol 271.28 g/mol

CAS Number 485-72-3 Not available
Appearance White to off-white solid Solid

Not explicitly available, but
Melting Point 256-258 °C expected to be very similar to

Formononetin

Soluble in DMSO (= 25
- mg/mL) and DMF (= 30 )
Solubility ] . Soluble in DMSO and DMF.
mg/mL). Sparingly soluble in

aqueous buffers.

Synthesis of Formononetin-D3

A specific, detailed experimental protocol for the synthesis of Formononetin-D3 is not readily
available in peer-reviewed literature. However, based on established methods for the synthesis
of Formononetin and general techniques for deuterium labeling, a plausible synthetic route can

be proposed.

Proposed Synthetic Pathway

The synthesis of Formononetin-D3 would likely follow a similar pathway to that of unlabeled
Formononetin, with the introduction of deuterium atoms at the methoxy group. A common
method for the synthesis of isoflavones is the Suzuki coupling reaction.

A potential retrosynthetic analysis suggests that Formononetin-D3 could be synthesized from
a protected 7-hydroxy-3-bromo-4H-1-benzopyran-4-one and a deuterated 4-
methoxyphenylboronic acid.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(methoxy-d3)-phenylboronic acid
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 Starting Material: 4-bromophenol.

o Protection of the hydroxyl group: The hydroxyl group of 4-bromophenol would first be
protected, for example, as a tetrahydropyranyl (THP) ether.

» Grignard Reaction and Borylation: The protected 4-bromophenol would be converted to a
Grignard reagent by reacting with magnesium turnings in anhydrous THF. This Grignard
reagent would then be reacted with trimethyl borate, followed by acidic workup to yield the
protected 4-hydroxyphenylboronic acid.

o Deuteromethylation: The protected 4-hydroxyphenylboronic acid would be deprotonated with
a suitable base (e.g., sodium hydride) and then reacted with a deuterated methylating agent,
such as iodomethane-d3 (CDsl) or dimethyl sulfate-d6 ((CD3)2S0a4), to introduce the
trideuteromethoxy group.

» Deprotection: The protecting group would be removed under acidic conditions to yield 4-
(methoxy-d3)-phenylboronic acid.

Step 2: Synthesis of 7-hydroxy-3-bromo-4H-1-benzopyran-4-one

This intermediate can be synthesized from resorcinol through a series of reactions including
formylation, cyclization, and bromination.

Step 3: Suzuki Coupling

» Reaction Setup: In a reaction vessel, 7-hydroxy-3-bromo-4H-1-benzopyran-4-one (1
equivalent), 4-(methoxy-d3)-phenylboronic acid (1.2 equivalents), a palladium catalyst (e.qg.,
Pd(PPhs)s4, 0.05 equivalents), and a base (e.g., K2COs, 2 equivalents) are combined in a
suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

e Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g.,
argon or nitrogen) at a temperature typically ranging from 80 to 100 °C for several hours.

e Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), the
mixture is cooled to room temperature, and the organic layer is separated. The aqueous
layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers
are washed with brine, dried over anhydrous sodium sulfate, and concentrated under
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reduced pressure. The crude product is then purified by column chromatography on silica gel
to afford Formononetin-D3.

Signaling Pathways Modulated by Formononetin

Formononetin has been shown to exert its biological effects by modulating a variety of signaling
pathways. Understanding these pathways is crucial for researchers in drug discovery and
development.

One of the key pathways affected by Formononetin is the PI3K/Akt signaling pathway, which is
central to cell survival, proliferation, and growth. Formononetin has been reported to inhibit this
pathway in certain cancer cells, leading to apoptosis and reduced cell proliferation.

Below is a simplified diagram illustrating the inhibitory effect of Formononetin on the PI3K/Akt
signaling pathway.
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Caption: Formononetin inhibits the PI3K/Akt signaling pathway.
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This guide provides a foundational understanding of Formononetin-D3 for research and
development purposes. Further experimental validation is recommended for the proposed
synthetic protocol.

 To cite this document: BenchChem. [Formononetin-D3: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12403468#formononetin-d3-chemical-properties-
and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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